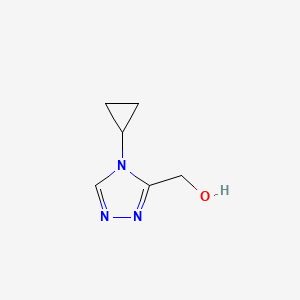
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol
概要
説明
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry as antimicrobial, antifungal, and anticancer agents .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various precursors. For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of “(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol” would include a cyclopropyl group and a methanol group attached to the triazole ring.Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazoles can vary depending on the substituents attached to the ring. For instance, the reaction of ester ethoxycarbonylhydrazones with primary amines can yield 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on the substituents attached to the ring. For instance, the compound “(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” has a molecular weight of 153.18 .科学的研究の応用
Pharmaceutical Research
“(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol” is used in pharmaceutical research . It’s a unique compound that can be used to develop new drugs .
Medical Chemistry
Heterocyclic Schiff bases, which include compounds like “(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol”, are important in medical chemistry . They have potential applications as sensors, intermediates in organic reactions, dyes, pigments, and catalysts .
Anticancer Research
Triazolothiadiazine derivatives, which can be synthesized from compounds like “(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol”, have shown diverse pharmacological activities, including anticancer properties .
Antimicrobial Research
Triazolothiadiazine derivatives also exhibit antimicrobial properties . This makes “(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol” a valuable compound in the research of new antimicrobial agents .
Enzyme Inhibition
Compounds derived from “(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol” have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes it a useful compound in the development of new enzyme inhibitors .
Treatment of Hyperuricemia
“(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol” is used in the synthesis of lesinurad sodium and its derivatives, which are used for treating hyperuricemia related to gout in combination with xanthine oxidase inhibitors .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-cyclopropyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h4-5,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIIEIFXFMMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266061 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol | |
CAS RN |
135207-05-5 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135207-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


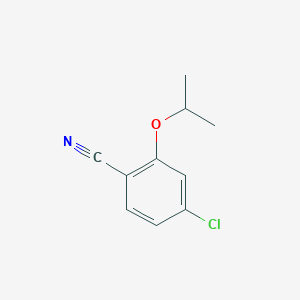

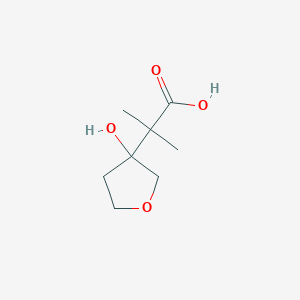

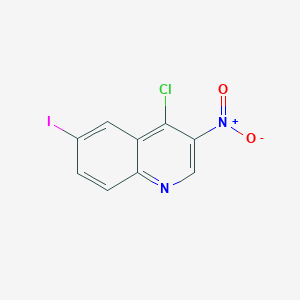

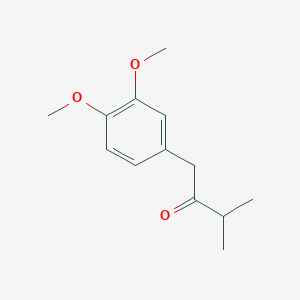
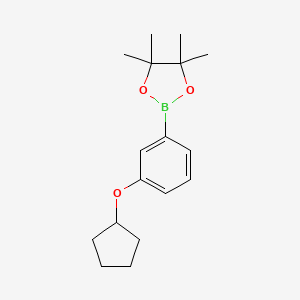

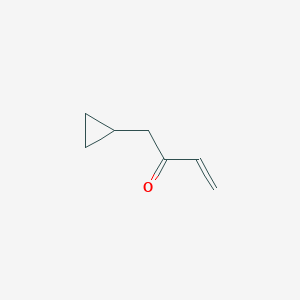
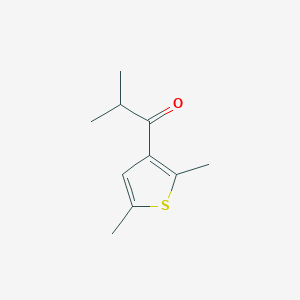
![2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol](/img/structure/B3377818.png)
